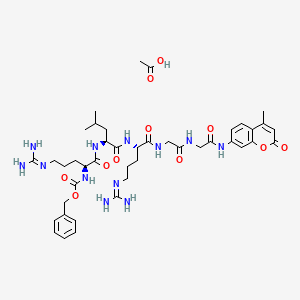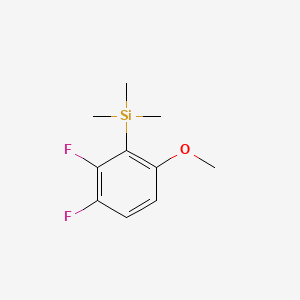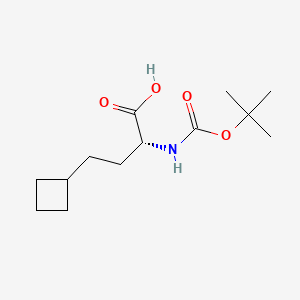
tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate, also known as TBPC, is a versatile organic compound that has a wide range of applications in the scientific research field. It is a versatile compound due to its low toxicity, high solubility, and low volatility. TBPC has been used in various scientific research studies, such as in the synthesis of organic compounds, in the study of enzyme kinetics, and in the study of biochemical and physiological effects.
科学研究应用
Tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has been used in various scientific research studies, such as in the synthesis of organic compounds, in the study of enzyme kinetics, and in the study of biochemical and physiological effects. It can also be used to synthesize other compounds, such as esters and amides, which are important in drug synthesis. tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has also been used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme reaction. In addition, tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has been used in the study of biochemical and physiological effects, as it can be used to measure the effects of various compounds on the body.
作用机制
The mechanism of action of tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate is not fully understood. However, it is believed that the compound binds to various proteins in the body, altering their structure and function. This can lead to changes in the activity of enzymes, hormones, and other molecules, which can affect the body’s biochemical and physiological processes.
Biochemical and Physiological Effects
tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory effects and to reduce oxidative stress. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has been shown to have anti-tumor effects, as it has been shown to inhibit the proliferation of cancer cells.
实验室实验的优点和局限性
Tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate has several advantages for use in lab experiments. It is a low-toxicity compound, with a low volatility and high solubility. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate in lab experiments. It is not as stable as some other compounds and can degrade over time. In addition, it can be difficult to accurately measure the concentration of tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate in a solution.
未来方向
There are several potential future directions for the use of tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate. One potential direction is to further explore its anti-tumor effects, as it has been shown to have potential anti-cancer properties. In addition, tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate could be used to study the effects of various compounds on the body, as it can be used to measure the activity of enzymes, hormones, and other molecules. Finally, tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate could be used to develop new drugs, as it can be used to synthesize various compounds.
合成方法
Tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate is synthesized by the reaction of tert-butylchloroformate (TBCF) with 1H-pyrazol-3-ylazepane-1-carboxylic acid (PCA). The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out at a temperature of 80-90°C. The reaction produces tert-Butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate in a yield of approximately 85%.
属性
IUPAC Name |
tert-butyl (3S)-3-(1H-pyrazol-5-yl)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-9-5-4-6-11(10-17)12-7-8-15-16-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,15,16)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUCEDVVICPVDR-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloropropyloxybenzyloxycalix[8]arene](/img/structure/B6288753.png)
![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)




![S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine, 98%](/img/structure/B6288794.png)
![Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct](/img/structure/B6288795.png)

![2,2'-[1,2-Phenylenebis(oxy)]diethanamine dihydrochloride, 95%](/img/structure/B6288812.png)

![trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6288822.png)
![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)